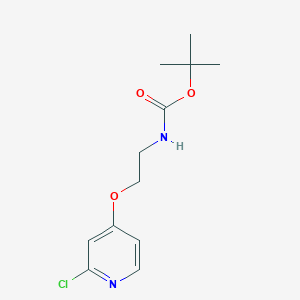
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative with the molecular formula C10H16FNO3 and a molecular weight of 217.24 g/mol . This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with fluorinating agents under controlled conditions . One common method involves the use of anhydrous tetrahydrofuran as a solvent and L-selectride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can yield alcohol derivatives, often using reagents like L-selectride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like L-selectride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom in the molecule enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the methyl group at the 3-position.
tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains additional methoxy groups, altering its chemical properties and reactivity.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18FNO3 |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h5-7H2,1-4H3 |
InChI Key |
VDKUDNPSRRHOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)


methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)


![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)

![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)
